molecular formula C18H20ClN7O2 B2928284 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920372-02-7

3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2928284
CAS No.: 920372-02-7
M. Wt: 401.86
InChI Key: GYKLKTZFSOVDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolopyrimidine core fused with a 4-methoxyphenyl substituent, a piperazine linker, and a chloro-substituted propanone moiety. The triazolopyrimidine scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes or receptors such as kinases or phosphodiesterases .

Properties

IUPAC Name

3-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O2/c1-28-14-4-2-13(3-5-14)26-18-16(22-23-26)17(20-12-21-18)25-10-8-24(9-11-25)15(27)6-7-19/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLKTZFSOVDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number: 920372-02-7) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN7O2C_{18}H_{20}ClN_{7}O_{2}, with a molecular weight of 401.8 g/mol. The structure features a triazolopyrimidine core, which is known for various biological activities including anticancer and antimicrobial effects.

PropertyValue
CAS Number920372-02-7
Molecular FormulaC₁₈H₂₀ClN₇O₂
Molecular Weight401.8 g/mol

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The triazolopyrimidine scaffold in this compound has been associated with inhibition of various cancer cell lines. For instance, compounds with similar structures have shown activity against breast cancer (MCF-7) and lung cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity against various pathogens. Research has demonstrated that similar triazolo-pyrimidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity against ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics) is particularly noteworthy.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. The presence of the piperazine moiety may enhance its ability to cross biological membranes and interact with intracellular targets. Studies on related compounds have shown that they can inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

Case Studies

  • Anticancer Studies : A study examining a series of pyrido[2,3-d]pyrimidines demonstrated that modifications to the triazole and piperazine groups significantly affected anticancer potency. The study highlighted the importance of structural diversity in enhancing biological activity against various cancer types .
  • Antimicrobial Efficacy : Another investigation into triazolopyrimidines reported promising results against drug-resistant strains of Mycobacterium tuberculosis and other ESKAPE pathogens. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics .

Comparison with Similar Compounds

2-Chloro-1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Ethanone (CAS: 920414-55-7)

  • Key Differences: Substituent Position: The methoxy group is at the meta position (3-methoxyphenyl) versus para in the target compound. Chain Length: Ethanone (C=O-CH2-Cl) vs. propanone (C=O-CH2-CH2-Cl) in the target.
  • Molecular Formula : C17H18ClN7O2 (MW: 387.8) .
  • Implications :
    • Meta-substitution may reduce steric hindrance or alter π-π stacking interactions with biological targets.
    • Shorter chain length could decrease lipophilicity, impacting membrane permeability.

3-(4-(3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazine-1-Carbonyl)-2H-Chromen-2-One (CAS: 920163-69-5)

  • Key Differences: Substituent: Benzyl group replaces 4-methoxyphenyl on the triazole ring. Additional Moiety: Coumarin (chromen-2-one) replaces the chloro-propanone chain.
  • Molecular Formula : C25H21N7O3 (MW: 467.5) .
  • Coumarin introduces fluorescence, enabling imaging applications but may reduce metabolic stability due to ester hydrolysis susceptibility.

Pyrazolo[3,4-d]Pyrimidine Derivatives (Molecules, 2014)

  • Key Differences: Core Structure: Pyrazolo[3,4-d]pyrimidine vs. triazolo[4,5-d]pyrimidine in the target compound. Functional Groups: Hydrazine and amino substituents in derivatives (e.g., compounds 2, 3) .
  • Implications: Pyrazolo-pyrimidines exhibit distinct electronic properties, affecting binding to adenosine receptors or kinases. Isomerization (e.g., compounds 6–9) highlights the sensitivity of biological activity to heterocyclic arrangement .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight Key Substituents Lipophilicity (Predicted) Reactivity Insights
Target Compound C20H21ClN8O2 ~449.9* 4-Methoxyphenyl, Cl-propanone Moderate Electrophilic Cl site
CAS 920414-55-7 C17H18ClN7O2 387.8 3-Methoxyphenyl, Cl-ethanone Slightly lower Reduced steric bulk
CAS 920163-69-5 C25H21N7O3 467.5 Benzyl, Coumarin High Fluorescent, ester labile
Pyrazolo[3,4-d]Pyrimidine (Molecules) Varies (e.g., C12H10N6O) ~254.2 Amino/hydrazine groups Low Prone to redox reactions

Preparation Methods

Condensation and Cyclization

The triazolo[4,5-d]pyrimidine scaffold is constructed via a condensation reaction between 4-methoxybenzaldehyde derivatives and 5-amino-4H-1,2,4-triazole-3-thiol. As demonstrated in analogous syntheses, a 1,3-di-keto compound (e.g., ethyl 4-methoxyphenylacetate) reacts with 5-amino-1H-1,2,4-triazole under basic conditions (e.g., sodium ethoxide) to form 7-hydroxytriazolo[4,5-d]pyrimidine intermediates. Key steps include:

  • Cyclization : Intramolecular dehydration at 120–140°C in acetic anhydride yields the fused triazolo-pyrimidine system.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux converts the 7-hydroxyl group to a chlorinated derivative (7-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine).

Optimization Note : Excess POCl₃ (5 equiv) and catalytic dimethylformamide (DMF) improve chlorination efficiency (>85% yield).

Piperazine Substitution at the C7 Position

Nucleophilic Aromatic Substitution

The 7-chloro intermediate undergoes nucleophilic substitution with piperazine in anhydrous dioxane or dimethyl sulfoxide (DMSO) at 80–100°C. Piperazine (2.5 equiv) displaces the chloride, forming 7-piperazinyl-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the transition state.
  • Base Addition : Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion.

Yield : 70–78% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).

Acylation of Piperazine with 3-Chloropropanoyl Chloride

Acylation Reaction Conditions

The secondary amine of the piperazine ring reacts with 3-chloropropanoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Slow addition of the acyl chloride (1.2 equiv) prevents exothermic side reactions, followed by stirring at room temperature for 12–16 hours.

Mechanistic Insight : The reaction proceeds via a nucleophilic acyl substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbonyl carbon, displacing chloride.

Purification : Crude product is washed with saturated NaHCO₃ to remove excess HCl, followed by recrystallization from ethanol/water (4:1) to yield white crystals.

Yield : 65–72% (purity >95% by HPLC).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 4.15–3.95 (m, 8H, piperazine-H), 3.85 (s, 3H, OCH₃), 3.60 (t, J = 6.4 Hz, 2H, COCH₂), 2.95 (t, J = 6.4 Hz, 2H, CH₂Cl).
  • HRMS (ESI+) : m/z calcd. for C₂₂H₂₂ClN₇O₂ [M+H]⁺: 484.1624; found: 484.1628.

Purity and Yield Optimization

Step Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Chlorination 6 110 85 90
Piperazine Substitution 12 80 78 92
Acylation 16 25 72 95

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces the acylation step to 2 hours with comparable yields (70%). This method minimizes thermal degradation of the triazolo-pyrimidine core.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables a traceless synthesis, though yields are lower (55%) due to incomplete acylation.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • POCl₃ vs. SOCl₂ : POCl₃ is preferred for chlorination due to higher selectivity and lower byproduct formation.
  • Solvent Recycling : DCM and THF are recovered via distillation (>80% efficiency) to reduce costs.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution between 3-chloro-propanone derivatives and piperazine intermediates. For example, a reported method involves reacting 3-chloro-1-(10H-phenothiazine-10-yl)propan-1-one with 1-(4-methoxyphenyl)piperazine, followed by purification via column chromatography (chloroform/methanol, 50:1) to yield 18% . To improve yields:

  • Optimize solvent polarity (e.g., DMF or THF) to enhance reactivity.
  • Use catalytic bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI).
  • Apply computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for confirming substituent positions and piperazine-triazolo-pyrimidine connectivity.
  • High-Performance Liquid Chromatography (HPLC): Paired with UV/Vis or mass spectrometry (MS) to quantify purity and detect impurities (e.g., unreacted intermediates) .
  • Melting Point Analysis: Compare observed values (e.g., 212°C in ) with literature to validate crystallinity .

Q. How can computational methods aid in designing its synthesis?

Quantum chemical calculations (e.g., density functional theory) model transition states and predict regioselectivity during triazolo-pyrimidine formation. For example:

  • Calculate activation energies for competing reaction pathways.
  • Screen solvent effects on reaction kinetics using COSMO-RS simulations .
  • Combine computational predictions with experimental validation to prioritize synthetic routes.

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions and address low yields?

DoE reduces experimental iterations by systematically varying factors (e.g., temperature, molar ratios, solvent volume). Example workflow:

  • Screening Design: Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, reaction time).
  • Response Surface Methodology (RSM): Apply a central composite design to model yield as a function of temperature and solvent ratio .
  • Validation: Confirm optimized conditions with triplicate runs (e.g., achieving >50% yield compared to 18% in ) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Orthogonal Assays: Cross-validate results using enzyme inhibition, cell viability (e.g., liver cancer cells), and in vivo zebrafish models (as in ) .
  • Solubility and Stability Testing: Assess compound degradation under assay conditions (e.g., pH, serum proteins) via LC-MS stability studies.
  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent modifications (e.g., methoxy vs. chloro groups) with activity trends using in silico docking .

Q. How can impurity profiling and stability studies be conducted under accelerated conditions?

  • Forced Degradation: Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation pathways.
  • LC-MS/MS Analysis: Compare degradation products with reference standards (e.g., triazolo-pyrimidine analogs in ) to assign structures .
  • Quantitative NMR (qNMR): Quantify major impurities (e.g., residual piperazine) using deuterated solvents and internal standards.

Q. What reactor designs are suitable for scalable synthesis while maintaining efficiency?

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., triazolo-pyrimidine cyclization).
  • Membrane Separation: Integrate nanofiltration membranes to remove low-MW impurities during workup, leveraging CRDC subclass RDF2050104 .
  • Scale-Up Simulations: Use computational fluid dynamics (CFD) to model mixing efficiency and prevent hotspots in batch reactors .

Q. What in vitro/in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?

  • In Vitro: Hepatocyte incubation for metabolic stability; Caco-2 cells for permeability.
  • In Vivo: Zebrafish models (as in ) for acute toxicity and bioavailability screening .
  • Microsomal Assays: Identify cytochrome P450 (CYP) interactions using human liver microsomes and LC-MS/MS metabolite profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.